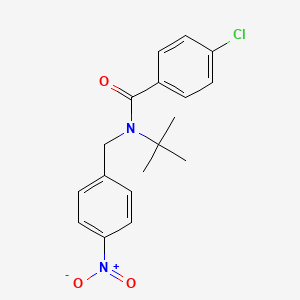![molecular formula C15H23BrN2O2 B5217604 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis. In
作用機序
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a selective agonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been found to be involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine can lead to the release of various neuroprotective factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have various biochemical and physiological effects. In animal models, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and protect against neurotoxicity. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to increase the expression of BDNF and NGF, which are involved in neuronal survival and growth.
実験室実験の利点と制限
One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of research is the potential use of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. In addition, further studies are needed to determine the optimal dosage and administration route of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine for therapeutic use.
合成法
The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2-bromoanisole with ethylene glycol to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. The overall yield of this synthesis method is approximately 65%.
科学的研究の応用
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor has been found to be involved in these diseases, and 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a high affinity for this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPVDDEZOOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)